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Compound of Interest

Compound Name: Cyclopentyl hexanoate

Cat. No.: B8742183 Get Quote

Cyclopentyl hexanoate (CAS No. 5413-59-2) is an ester characterized by the covalent linkage

of a cyclopentyl alcohol moiety and a hexanoic acid backbone.[1][2] As with many esters, its

primary attributes are tied to its characteristic fruity aroma, making it a molecule of interest in

the flavor, fragrance, and cosmetics industries, analogous to similar esters like pentyl

hexanoate.[3][4] However, its utility extends beyond sensory applications. The unique

combination of a cyclic alkyl group and a medium-length fatty acid chain imparts specific

physicochemical properties, such as solvency and lubricity, opening avenues for its use as a

specialty solvent, a plasticizer, or an intermediate in more complex organic syntheses.[3][5]

This guide serves as a technical resource for researchers and drug development professionals,

providing a comprehensive overview of Cyclopentyl hexanoate. We will move beyond a

simple recitation of facts to explore the causality behind synthetic choices, the logic of

analytical validation, and the potential for future applications.

Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount to its successful

synthesis and application. Cyclopentyl hexanoate is a C11H20O2 molecule with a molecular

weight of approximately 184.28 g/mol .[1][2] Its structure is defined by the ester functional

group, which is the primary determinant of its chemical reactivity, allowing for reactions such as

hydrolysis under acidic or alkaline conditions to yield the parent cyclopentanol and hexanoic

acid.[3]

Table 1: Physicochemical Properties of Cyclopentyl Hexanoate
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Property Value Source

CAS Number 5413-59-2 [1][2]

Molecular Formula C11H20O2 [1][2]

Molecular Weight 184.28 g/mol [2]

Canonical SMILES CCCCCC(=O)OC1CCCC1 [1][2]

Topological Polar Surface Area 26.3 Å² [2]

Rotatable Bond Count 6 [1]

Hydrogen Bond Acceptor

Count
2 [1]

XLogP3-AA 3.3 [2]

The cyclopentyl ring provides a degree of rigidity and lipophilicity, while the hexanoate tail

offers flexibility. This structural combination influences its interactions with other molecules, its

boiling point, and its viscosity.

Caption: Chemical Structure of Cyclopentyl hexanoate.

Synthesis Methodologies: A Comparative Analysis
The synthesis of Cyclopentyl hexanoate can be approached through several established

pathways. The choice of method depends critically on factors such as desired yield, purity

requirements, scalability, and environmental considerations.

Fischer-Tropsch Esterification: The Classic Approach
The most direct and widely taught method for synthesizing esters is the Fischer esterification,

which involves the acid-catalyzed reaction between a carboxylic acid (hexanoic acid) and an

alcohol (cyclopentanol).[6][7]

Causality of Experimental Choices:

Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

(TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation
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significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to

nucleophilic attack by the weakly nucleophilic alcohol.[7][8]

Reaction Conditions: The reaction is a reversible equilibrium.[6] To drive the equilibrium

towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved

in two ways:

Using one of the reactants (usually the less expensive one, in this case, potentially

cyclopentanol) in large excess.

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark

apparatus.

Temperature: Heating is required to overcome the activation energy of the reaction.[9]

Reactants
Products

Hexanoic Acid
H₂SO₄ (cat.)

Heat (Δ)

Cyclopentanol

Cyclopentyl Hexanoate

Water

Click to download full resolution via product page

Caption: Fischer Esterification Reaction Workflow.

Experimental Protocol: Fischer Esterification

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus

fitted with a reflux condenser, add hexanoic acid (1.0 eq), cyclopentanol (1.5 eq), and a

suitable solvent for azeotropic distillation (e.g., toluene, 2 mL per mmol of hexanoic acid).

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%

of the limiting reagent).
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Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the

collection of water in the Dean-Stark trap. The reaction is typically complete when water

ceases to be collected.

Work-up (Self-Validation): Cool the reaction mixture to room temperature. Transfer it to a

separatory funnel and wash sequentially with:

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and

remove unreacted hexanoic acid. (Observe cessation of effervescence as a validation

checkpoint).

Water to remove any remaining salts.

Brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The

crude product can be further purified by vacuum distillation or column chromatography to

achieve high purity.

Enzymatic Synthesis: The Green Chemistry Alternative
Biocatalysis, particularly using lipases, offers a milder and more selective route to ester

synthesis.[10] Lipases are highly effective in non-aqueous environments for catalyzing

esterification and transesterification reactions.[11][12] The use of an immobilized enzyme, such

as Candida antarctica lipase B (CALB, often sold as Novozym 435), is preferred as it simplifies

catalyst removal and allows for reuse, enhancing the economic and environmental viability of

the process.[13]

Causality of Experimental Choices:

Enzyme: Lipases like CALB are chosen for their broad substrate specificity and high stability

in organic solvents.[11][13] The enzyme's active site facilitates the formation of a key acyl-

enzyme intermediate, which is then attacked by the alcohol.[13]

Solvent: A non-polar, anhydrous solvent like n-hexane is often used.[13] This is crucial

because water can promote the reverse reaction (hydrolysis). In some cases, a solvent-free
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system can be employed if the reactants are liquid at the reaction temperature.

Water Removal: Water is a byproduct that can inhibit the enzyme and shift the equilibrium

away from the product. Molecular sieves (3Å or 4Å) are added to the reaction mixture to

sequester water as it forms.[13]

Temperature: Enzymatic reactions are conducted at much lower temperatures (typically 40-

60 °C) compared to Fischer esterification, which prevents side reactions and degradation of

thermally sensitive compounds.[12]
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Prepare Reactants:
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Immobilized Lipase, Solvent

Combine in Reaction Vessel
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(e.g., 40-60°C, 24-48h)

Filter to Remove
Immobilized Enzyme

(Enzyme can be reused)

Solvent Removal
(Rotary Evaporation)

Purification of Crude Product
(e.g., Vacuum Distillation)

Pure Cyclopentyl Hexanoate
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Caption: Experimental Workflow for Enzymatic Synthesis.
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Experimental Protocol: Lipase-Catalyzed Esterification

Preparation: Activate molecular sieves (3Å, ~10% w/v) by heating in an oven. Allow to cool in

a desiccator.

Setup: In a sealed, screw-cap vial, combine hexanoic acid (1.0 eq), cyclopentanol (1.1 eq),

and an anhydrous solvent (e.g., n-hexane).

Catalysis: Add the activated molecular sieves and the immobilized lipase (e.g., Novozym

435, typically 5-10% by weight of the total substrates).

Reaction: Place the vial in an orbital shaker incubator set to the optimal temperature for the

enzyme (e.g., 50 °C) and agitate for 24-72 hours. Monitor the reaction progress by taking

small aliquots and analyzing them via Gas Chromatography (GC).

Work-up (Self-Validation): Once the reaction reaches equilibrium (validation checkpoint:

stable reactant/product ratio in GC), filter off the enzyme beads and molecular sieves. The

enzyme can be washed with fresh solvent and dried for reuse.

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting

crude ester is often of high purity but can be further purified by vacuum distillation if

necessary.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized Cyclopentyl hexanoate requires a multi-

pronged analytical approach. Each technique provides a piece of the structural puzzle, and

together they form a self-validating system.

Spectroscopic Data Interpretation
Table 2: Predicted Spectroscopic Data for Cyclopentyl Hexanoate
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Technique Expected Features Rationale

IR Spectroscopy

Strong, sharp absorbance at

~1735-1740

cm⁻¹.Absorbances at ~2850-

2960 cm⁻¹.Absorbance at

~1150-1250 cm⁻¹.

C=O stretch of the ester

functional group.[14]C-H (sp³)

stretching from alkyl chains.C-

O single bond stretch of the

ester.

¹H NMR

~5.1 ppm (quintet): -O-CH of

the cyclopentyl ring.~2.2 ppm

(triplet): -CH₂-C=O of the

hexanoate chain.~0.9-1.8 ppm

(multiplets): Remaining -CH₂-

protons of both the hexanoate

and cyclopentyl groups.

The proton on the carbon

bearing the ester oxygen is

deshielded.Protons alpha to

the carbonyl are

deshielded.Overlapping

signals from the aliphatic

protons.

¹³C NMR

~173 ppm:C=O carbonyl

carbon.~75 ppm: -O-CH of the

cyclopentyl ring.~34 ppm: -

CH₂-C=O of the hexanoate

chain.~20-35 ppm: Remaining

alkyl carbons.

Carbonyl carbons are highly

deshielded.Carbon attached to

the ester oxygen is

deshielded.Carbon alpha to

the carbonyl is

deshielded.Standard range for

sp³ hybridized carbons.

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z =

184.Key Fragments: m/z = 117

[M - C₅H₉]⁺ (loss of cyclopentyl

radical), m/z = 99 [C₅H₁₁CO]⁺

(acylium ion), m/z = 69 [C₅H₉]⁺

(cyclopentyl cation).

Corresponds to the molecular

weight.[2]Characteristic

fragmentation patterns for

esters, involving cleavage

alpha to the oxygen and

carbonyl groups.

Applications in Research and Development
While primarily known as a fragrance and flavor agent, the properties of Cyclopentyl
hexanoate make it a candidate for several specialized applications:

Specialty Solvent: Its ester structure provides moderate polarity, making it a potential solvent

for resins, oils, and certain polymers, particularly where a specific evaporation rate is
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desired.[3]

Organic Intermediate: The ester group can be used as a protecting group for the carboxylic

acid or can be further transformed through reactions like transesterification or reduction,

making it a useful building block in multi-step organic synthesis.[3]

Lubricant Additive: Similar to other fatty acid esters, it may find use in formulations for

industrial lubricants to improve properties like low-temperature fluidity and wear reduction.[3]

Safety and Handling
No specific, comprehensive toxicological data for Cyclopentyl hexanoate is readily available.

[1] Therefore, a conservative approach to safety based on the parent compounds and similar

esters is warranted.

Precursors: Hexanoic acid is corrosive and can cause skin and eye irritation. Cyclopentanol

is a flammable liquid and can cause irritation.[15]

General Ester Hazards: Esters are generally considered to have low toxicity. However, they

can be irritating to the skin and eyes. Good laboratory practice should be followed.

Handling: Always handle Cyclopentyl hexanoate in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves,

and a lab coat.[16] Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion
Cyclopentyl hexanoate represents a versatile ester with established utility and future

potential. Its synthesis can be achieved through robust traditional methods like Fischer

esterification or via more sustainable enzymatic routes, with the choice dictated by project-

specific goals of scale, purity, and environmental impact. A thorough analytical workflow,

combining IR, NMR, and MS, is essential for unambiguous structural confirmation and purity

assessment. For researchers in drug development and materials science, Cyclopentyl
hexanoate should be viewed not just as a fragrance component, but as a functional molecule

with potential applications as a specialty solvent, a synthetic intermediate, and a performance-

enhancing additive.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://cameochemicals.noaa.gov/chemical/3060
https://static.cymitquimica.com/products/10/pdf/sds-F753225.pdf
https://www.benchchem.com/product/b8742183#cyclopentyl-hexanoate-literature-review
https://www.benchchem.com/product/b8742183#cyclopentyl-hexanoate-literature-review
https://www.benchchem.com/product/b8742183#cyclopentyl-hexanoate-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8742183?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8742183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

